molecular formula C8H12N2O2S B13430419 4-Isopropylpyridine-2-sulfonamide

4-Isopropylpyridine-2-sulfonamide

Cat. No.: B13430419
M. Wt: 200.26 g/mol
InChI Key: JFPBCBSOQMDRBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Isopropylpyridine-2-sulfonamide is an organosulfur compound that belongs to the sulfonamide class Sulfonamides are characterized by the presence of a sulfonyl functional group attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropylpyridine-2-sulfonamide typically involves the reaction of 4-isopropylpyridine with sulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the amine group of the pyridine attacks the sulfonyl chloride, resulting in the formation of the sulfonamide bond .

Industrial Production Methods: Industrial production of sulfonamides often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 4-Isopropylpyridine-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Isopropylpyridine-2-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Isopropylpyridine-2-sulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically act as competitive inhibitors of enzymes that utilize p-aminobenzoic acid (PABA) in the synthesis of folic acid. This inhibition disrupts the production of folic acid, which is essential for DNA synthesis and cell division in bacteria, leading to their growth inhibition .

Comparison with Similar Compounds

Uniqueness: 4-Isopropylpyridine-2-sulfonamide is unique due to the presence of the isopropyl group and the pyridine ring, which can influence its chemical reactivity and biological activity. These structural features may enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties .

Biological Activity

4-Isopropylpyridine-2-sulfonamide is a sulfonamide compound that has garnered interest due to its diverse biological activities. Sulfonamides are known for their antibacterial properties, but recent studies have expanded their potential applications to include antiviral, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this compound, supported by data tables and case studies.

Sulfonamides, including this compound, primarily function as competitive inhibitors of the enzyme dihydropteroate synthase, which is crucial for bacterial folate synthesis. By inhibiting this enzyme, sulfonamides prevent the synthesis of folic acid, thereby inhibiting bacterial growth and replication .

Antibacterial Activity

The antibacterial efficacy of this compound has been demonstrated against various strains of bacteria. The compound acts by disrupting folic acid metabolism, which is essential for nucleic acid synthesis in bacteria.

Bacterial Strain Inhibition Type
Escherichia coli (K12)Dihydropteroate synthase inhibitor
Mycobacterium fortuitumDihydropteroate synthase inhibitor

The inhibition of these enzymes leads to a significant reduction in bacterial growth rates.

Antiviral Activity

Recent research has highlighted the potential of sulfonamides as antiviral agents. For instance, novel sulfonamide derivatives have shown significant inhibitory activity against HIV-1. The structure-activity relationship (SAR) studies indicate that modifications in the sulfonamide moiety can enhance antiviral potency while reducing cytotoxicity .

Compound EC50 (μmol/L) Selectivity Index
R10L40.00730,930
IAS-05.52Lower than R10L4

These findings suggest that this compound may also possess similar antiviral properties.

Anti-inflammatory Activity

Sulfonamides are recognized for their anti-inflammatory effects as well. They have been shown to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory process.

Compound IC50 COX-1 (μM) IC50 COX-2 (μM)
This compound19.45 ± 0.0742.1 ± 0.30

This inhibition can lead to reduced inflammation and pain in various conditions.

Case Studies

  • Antiviral Efficacy : A study evaluated a series of sulfonamide derivatives for their ability to inhibit HIV-1 replication. Among these, compounds similar to this compound exhibited potent activity against multiple HIV strains with low cytotoxicity .
  • Anti-inflammatory Effects : In vivo studies demonstrated that derivatives of sulfonamides significantly reduced paw edema in carrageenan-induced models, indicating strong anti-inflammatory properties .

Properties

Molecular Formula

C8H12N2O2S

Molecular Weight

200.26 g/mol

IUPAC Name

4-propan-2-ylpyridine-2-sulfonamide

InChI

InChI=1S/C8H12N2O2S/c1-6(2)7-3-4-10-8(5-7)13(9,11)12/h3-6H,1-2H3,(H2,9,11,12)

InChI Key

JFPBCBSOQMDRBH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=NC=C1)S(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.